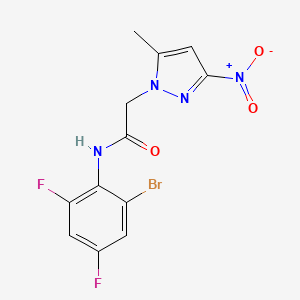
N-(2-bromo-4,6-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4,6-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, also known as BDF 8634, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
N-(2-bromo-4,6-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide 8634 has shown promising results in various scientific research applications. One study found that this compound 8634 inhibited the growth of human prostate cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study showed that this compound 8634 had antifungal activity against Candida albicans, a common fungal pathogen. Additionally, this compound 8634 has been investigated for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
Mecanismo De Acción
N-(2-bromo-4,6-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide 8634 works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. This compound 8634 has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound 8634 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, this compound 8634 has been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells and tissues. This compound 8634 has also been shown to have neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-bromo-4,6-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide 8634 in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, this compound 8634 has been shown to have low toxicity, which makes it a safer alternative to some other chemical compounds. However, one limitation of using this compound 8634 is its relatively high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on N-(2-bromo-4,6-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide 8634. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound 8634 in the brain and to determine its efficacy in treating these diseases. Additionally, this compound 8634 has shown promise as an antifungal agent, and further research is needed to explore its potential use in treating fungal infections. Finally, this compound 8634 may have potential applications in the field of oncology, and further research is needed to explore its potential use as a therapeutic agent for various types of cancer.
Métodos De Síntesis
The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide 8634 involves the reaction of 2-bromo-4,6-difluoroaniline with 5-methyl-3-nitro-1H-pyrazole-1-acetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting product is then purified through column chromatography to obtain this compound 8634 in high yield and purity.
Propiedades
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF2N4O3/c1-6-2-10(19(21)22)17-18(6)5-11(20)16-12-8(13)3-7(14)4-9(12)15/h2-4H,5H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHJLZADVDCLMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=C(C=C(C=C2Br)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)furan-3-carboxamide](/img/structure/B2786918.png)
![N-(3-chlorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2786921.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2786922.png)
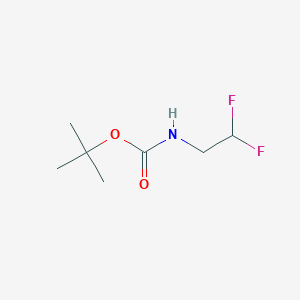
![N-(2-(dimethylamino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2786924.png)

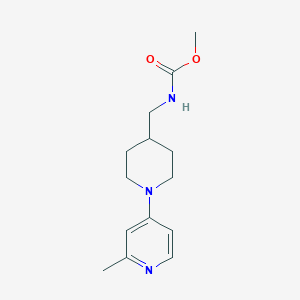
![4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B2786929.png)
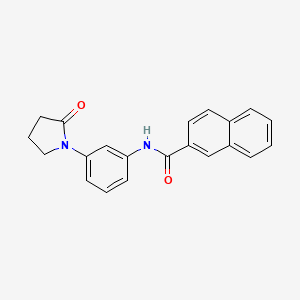

![(E)-2-(benzylamino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2786935.png)
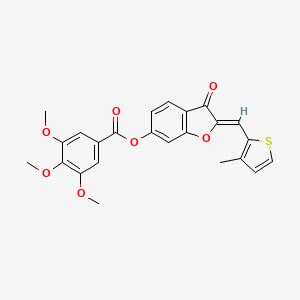
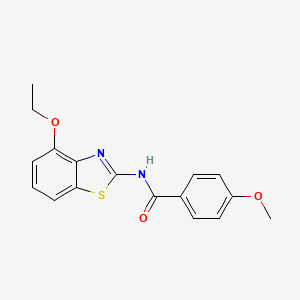
![6-chloro-N-[1-(pyridin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2786939.png)